Cas no 18426-20-5 (4H-Dibenzo[de,g]quinoline-10,11-diol,5,6,6a,7-tetrahydro-6-propyl-, (6aR)-)
18426-20-5 structure
Product Name:4H-Dibenzo[de,g]quinoline-10,11-diol,5,6,6a,7-tetrahydro-6-propyl-, (6aR)-
CAS-nummer:18426-20-5
MF:C19H21NO2
MW:295.37554526329
CID:168896
PubChem ID:167715
Update Time:2025-04-19
4H-Dibenzo[de,g]quinoline-10,11-diol,5,6,6a,7-tetrahydro-6-propyl-, (6aR)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 4H-Dibenzo[de,g]quinoline-10,11-diol,5,6,6a,7-tetrahydro-6-propyl-, (6aR)-
- [11C]-(-)-N-n-Propylnorapomorphine
- R(-)-PROPYLNORAPOMORPHINE HCL
- R(-)-Propylnorapomorphine hydrochloride
- R(?)-NPA hydro
- (6aR)-10,11-dihydroxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolinium chloride
- (6aR)-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol
- R(-)-NPA hydrochloride, R(-)-10,11-Dihydroxy-N-n-propylnoraporphine hydrochloride
- R(-)-PROPYLNORAPOMORPHINE HYDROCHLORIDE (R(-)-NPA)
- N-Propylnorapomorphine
- (-)-Propylnorapomorphine
- N-Nor-N-propylapomorphine
- (-)-N-Propylnorapomorphine
- (-)-6-Propylnorapomorphine
- (6aR)-5,6,6a,7-Tetrahydro-6-propyl-4H-dibenzo[de,g]quinoline-10,11-diol
- R(-)-NPA hydrochloride, R(-)-10,11-Dihydroxy-N-n-propylnoraporphine hydrochloride
- N-propylnorapomorphine-(+)
- BPBio1_001404
- N-propylnorapomorphine-(-)
- (R)-6-Propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol
- 6-Propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol; hydrochloride
- (R) 6-Propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol
- D-027
- CHEMBL538542
- Win-28928
- r(-)-10,11-dihydroxy-N-n-propylnoraporphine
- 18426-20-5
- SKF-76783
- BDBM50007422
- (R)-10,11-Dihydroxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolinium
- PDSP2_001493
- DTXSID50939811
- Propylnorapomorphine
- UNII-NH381P1BR8
- R-N-PROPYLNORAPOMORPHINE
- Q27088028
- Noraporphine-10,11-diol, 6-propyl-
- PDSP1_000853
- cid_11957529
- CHEMBL225230
- BDBM50012994
- CCG-204527
- PDSP2_000840
- Biomol-NT_000080
- PDSP2_000839
- PDSP1_000852
- SDCCGSBI-0050420.P002
- BRD-K13544237-001-01-0
- GTPL969
- Lopac0_000435
- (+)-6-Propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol
- (-)-N-porphynorapomorphine
- n-Propylapomorphine
- (-)-6-Propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol
- CHEBI:92234
- (9R)-10-propyl-10-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1(17),2,4,6,13,15-hexaene-3,4-diol
- SCHEMBL7997518
- NCGC00162153-03
- 10,11-Dihydroxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolinium(R(-)NPA)
- 4H-DIBENZO(DE,G)QUINOLINE-10,11-DIOL, 5,6,6A,7-TETRAHYDRO-6-PROPYL-, (6AR)-
- (-)-NPA
- 6-Propylnoraporphine-10,11-diol
- NH381P1BR8
- PDSP1_001509
-
- Inchi: 1S/C19H21NO2/c1-2-9-20-10-8-12-4-3-5-14-17(12)15(20)11-13-6-7-16(21)19(22)18(13)14/h3-7,15,21-22H,2,8-11H2,1H3/t15-/m1/s1
- InChI-sleutel: BTGAJCKRXPNBFI-OAHLLOKOSA-N
- LACHT: OC1=C(C=CC2=C1C1=CC=CC3CCN(CCC)[C@H](C2)C=31)O
Berekende eigenschappen
- Exacte massa: 331.13406
- Monoisotopische massa: 295.157
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 22
- Aantal draaibare bindingen: 2
- Complexiteit: 401
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- Aantal tautomers: 18
- XLogP3: 3.2
- Topologisch pooloppervlak: 43.7
Experimentele eigenschappen
- Kleur/vorm: 浅白色固体
- Dichtheid: 1.232
- Kookpunt: 491°Cat760mmHg
- Vlampunt: 268°C
- Oplosbaarheid: 0.1 M HCl: 5-10 mg/mL Solutions should be freshly prepared
- PSA: 43.7
- Oplosbaarheid: 0.1 M HCl: 5-10 mg/mL Solutions should be freshly prepared
4H-Dibenzo[de,g]quinoline-10,11-diol,5,6,6a,7-tetrahydro-6-propyl-, (6aR)- Beveiligingsinformatie
- WGK Duitsland:3
- Opslagvoorwaarde:2-8°C
4H-Dibenzo[de,g]quinoline-10,11-diol,5,6,6a,7-tetrahydro-6-propyl-, (6aR)- Gerelateerde literatuur
-
1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
18426-20-5 (4H-Dibenzo[de,g]quinoline-10,11-diol,5,6,6a,7-tetrahydro-6-propyl-, (6aR)-) Gerelateerde producten
- 41372-20-7((R)-(-)-Apomorphine Hydrochloride Hemihydrate)
- 475-83-2(Nuciferine)
- 23599-69-1((+)-Norisoboldine)
- 128-76-7(4H-Dibenzo[de,g]quinolin-9-ol,5,6,6a,7-tetrahydro-1,2,10-trimethoxy-, (6aS)-)
- 475-67-2(Isocorydine)
- 5890-18-6(Laurolitsine)
- 476-70-0(Boldine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
Aanbevolen leveranciers
钜澜化工科技(青岛)有限公司
Goudlid
CN Leverancier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Goudlid
CN Leverancier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Goudlid
CN Leverancier
Bulk
Zhangzhou Sinobioway Peptide Co.,Ltd.
Goudlid
CN Leverancier
Reagentie
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
CN Leverancier
Bulk